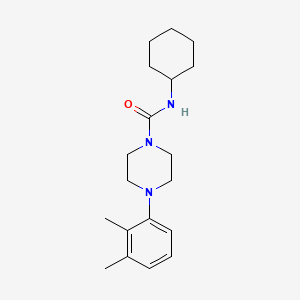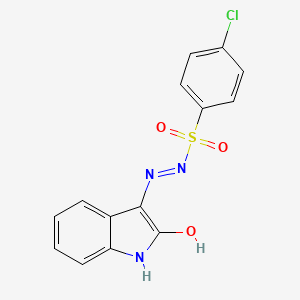
N-cyclohexyl-4-(2,3-dimethylphenyl)-1-piperazinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyclohexyl-4-(2,3-dimethylphenyl)-1-piperazinecarboxamide, also known as CPP, is a compound that has been extensively studied in the field of neuroscience. CPP is a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is a type of glutamate receptor that plays a crucial role in synaptic plasticity and learning and memory processes.
科学的研究の応用
N-cyclohexyl-4-(2,3-dimethylphenyl)-1-piperazinecarboxamide has been widely used in neuroscience research as a tool to study the role of the NMDA receptor in various physiological and pathological conditions. This compound has been shown to block the NMDA receptor-mediated synaptic plasticity and long-term potentiation (LTP), which are important mechanisms underlying learning and memory processes. This compound has also been used to investigate the role of the NMDA receptor in pain perception, stroke, epilepsy, and schizophrenia.
作用機序
N-cyclohexyl-4-(2,3-dimethylphenyl)-1-piperazinecarboxamide acts as a competitive antagonist of the NMDA receptor by binding to the glycine site on the receptor. The NMDA receptor is a ligand-gated ion channel that allows the influx of calcium ions into the postsynaptic neuron, leading to the activation of various intracellular signaling pathways. By blocking the NMDA receptor-mediated calcium influx, this compound can modulate the synaptic plasticity and neuronal excitability.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects, depending on the dose and duration of administration. This compound can induce analgesia, sedation, and hypothermia in animals and humans. This compound can also increase the release of dopamine and other neurotransmitters in the brain, leading to the activation of the reward pathway. However, prolonged exposure to this compound can cause neurotoxicity and neuronal damage, which may have implications for its therapeutic use.
実験室実験の利点と制限
N-cyclohexyl-4-(2,3-dimethylphenyl)-1-piperazinecarboxamide has several advantages as a research tool, including its high potency and selectivity for the NMDA receptor, its ability to cross the blood-brain barrier, and its well-established pharmacological profile. However, this compound also has some limitations, such as its potential toxicity and the need for careful dosing and administration protocols. Researchers must also be aware of the potential confounding effects of this compound on other neurotransmitter systems and behavioral outcomes.
将来の方向性
There are several potential future directions for research on N-cyclohexyl-4-(2,3-dimethylphenyl)-1-piperazinecarboxamide and the NMDA receptor. One area of interest is the development of novel NMDA receptor antagonists with improved pharmacokinetic and safety profiles. Another area of interest is the investigation of the role of the NMDA receptor in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Finally, the use of this compound as a tool to study the mechanisms underlying learning and memory processes may have implications for the development of new therapeutic interventions for cognitive disorders.
合成法
The synthesis of N-cyclohexyl-4-(2,3-dimethylphenyl)-1-piperazinecarboxamide involves the reaction of cyclohexylamine with 2,3-dimethylphenylacetyl chloride, followed by the reaction of the resulting amide with piperazine. The final product is obtained as a white crystalline powder with a melting point of 180-182°C.
特性
IUPAC Name |
N-cyclohexyl-4-(2,3-dimethylphenyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O/c1-15-7-6-10-18(16(15)2)21-11-13-22(14-12-21)19(23)20-17-8-4-3-5-9-17/h6-7,10,17H,3-5,8-9,11-14H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKMOLWLDSYCZBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)NC3CCCCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49645221 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[5-(2-bromo-4-methylphenyl)-2-furyl]methanol](/img/structure/B5723342.png)
![{3-chloro-5-methoxy-4-[(4-nitrobenzyl)oxy]phenyl}methanol](/img/structure/B5723348.png)

![4-chloro-6-[(4,6-dimethylpyrimidin-2-yl)thio]-N-ethyl-1,3,5-triazin-2-amine](/img/structure/B5723355.png)
![methyl 5-[(2-methoxy-4-propionylphenoxy)methyl]-2-furoate](/img/structure/B5723361.png)
![N-(2-methoxyphenyl)-6,8,10-triazaspiro[4.5]deca-6,9-diene-7,9-diamine](/img/structure/B5723362.png)
![ethyl [(3-ethyl-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio]acetate](/img/structure/B5723371.png)
![1-[(2,6-dimethylphenoxy)acetyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5723395.png)
![1-methyl-5-[(1-pyrrolidinylmethylene)amino]-1H-pyrazole-4-carbonitrile](/img/structure/B5723403.png)

![N-phenyl-2-[(4-phenyl-1,3-thiazol-2-yl)thio]acetamide](/img/structure/B5723410.png)
![9-methyl-2-phenyl-9H-imidazo[1,2-a]benzimidazole-3-carbohydrazide](/img/structure/B5723416.png)

![N-{5-chloro-4-[(4-methylphenyl)sulfonyl]-1,3-thiazol-2-yl}acetamide](/img/structure/B5723425.png)